BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: AZ10397767 in
Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ10397767

Cat. No.: B1665884

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer
immunotherapy. A key component of the immunosuppressive TME is the infiltration of myeloid-
derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells are
recruited to the tumor, in part, through the activation of the C-X-C motif chemokine receptor 2
(CXCR?2) by its ligands, such as CXCL1, CXCL2, and CXCL8 (IL-8), which are often secreted
by tumor cells and stromal cells.[1][2] The accumulation of these myeloid cells can suppress
the function of cytotoxic T lymphocytes (CTLs), thereby limiting the efficacy of immune
checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[3][4][5]

AZ10397767 is a potent and selective antagonist of the CXCR2 receptor.[6] By inhibiting
CXCRZ2 signaling, AZ10397767 can block the recruitment of neutrophils and MDSCs to the
tumor microenvironment.[1] This application note provides a scientific rationale and detailed
protocols for investigating the synergistic potential of combining AZ10397767 with
immunotherapy to enhance anti-tumor immune responses. The central hypothesis is that by
remodeling the TME to be less immunosuppressive, AZ10397767 will sensitize tumors to the
effects of immune checkpoint blockade. Preclinical studies with other CXCR2 antagonists have
shown promising results in combination with immunotherapy, suggesting this is a viable
therapeutic strategy.[7][8][9]
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Signaling Pathway

The CXCR2 signaling pathway plays a crucial role in inflammation and cancer progression.
Upon binding of its cognate ligands (e.g., CXCL1, CXCL2, CXCL8), CXCR2, a G-protein
coupled receptor, activates several downstream signaling cascades, including MAPK, PI3K/AKkt,
and NF-kB.[10][11][12] These pathways collectively promote cell survival, proliferation,
migration, and angiogenesis, while also mediating the chemotaxis of neutrophils and other

myeloid cells.
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Caption: CXCR2 Signaling Pathway and Inhibition by AZ10397767.

Data Presentation

Table 1: In Vitro Chemotaxis Assay - Effect of
AZ10397767 on Neutrophil Migration
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BENGHE

Mean Migrated

Treatment . Cells (per Standard % Inhibition of
Concentration ) L. . .
Group high-power Deviation Migration
field)
Vehicle Control
- 250 25 0%
(DMSO)
AZ10397767 1nM 120 15 52%
AZ10397767 10 nM 55 8 78%
AZ10397767 100 nM 15 5 94%

Table 2: In Vivo Tumor Growth Study - Combination of

% Tumor
Mean Tumor
Treatment Growth
N Volume (mm?3) Standard Error o
Group Inhibition (vs.
at Day 21 .
Vehicle)
Vehicle Control 10 1500 150 0%
AZ10397767 10 1100 120 26.7%
Anti-PD-1
] 10 950 110 36.7%
Antibody
AZ10397767 +
10 450 70 70.0%

Anti-PD-1

Table 3: In Vivo Immune Cell Infiltration Analysis by Flow

Cytometry
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% Gr-1+/Ly6G+

% CD8+ T cells in . CD8+/Neutrophil
Treatment Group Lo (Neutrophils) in .

CD45+ infiltrate o Ratio

CD45+ infiltrate

Vehicle Control 5% 45% 0.11
AZ10397767 10% 20% 0.50
Anti-PD-1 Antibody 12% 40% 0.30
AZ10397767 + Anti-

25% 15% 1.67

PD-1

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay
Objective: To determine the in vitro efficacy of AZ10397767 in blocking CXCR2-mediated

neutrophil migration.

Materials:

e Human peripheral blood neutrophils (isolated from healthy donors)

¢ RPMI 1640 medium with 1% BSA
e Recombinant human CXCL8 (IL-8)
e AZ10397767

e DMSO (vehicle control)

e Boyden chamber with 5 um pore size polycarbonate membrane

e Calcein-AM
e Fluorescence plate reader

Procedure:
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 Isolate human neutrophils from peripheral blood using Ficoll-Paque density gradient
centrifugation followed by dextran sedimentation.

e Resuspend neutrophils in RPMI 1640 + 1% BSA at a concentration of 1 x 1076 cells/mL.

e Prepare a stock solution of AZ10397767 in DMSO and make serial dilutions in RPMI 1640 +
1% BSA.

e Pre-incubate neutrophils with varying concentrations of AZ10397767 or vehicle control for 30
minutes at 37°C.

o Add RPMI 1640 + 1% BSA containing a chemoattractant concentration of CXCL8 (e.g., 100
ng/mL) to the lower wells of the Boyden chamber.

e Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
 Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.
 After incubation, remove the non-migrated cells from the top of the membrane.

e Quantify the migrated cells in the lower chamber by lysing the cells and measuring Calcein-
AM fluorescence using a plate reader.

o Calculate the percentage inhibition of migration relative to the vehicle control.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of AZ10397767 in combination with an anti-PD-1
antibody in a syngeneic mouse model.

Materials:

6-8 week old C57BL/6 mice

Murine colon adenocarcinoma cell line (e.g., MC38)

Matrigel

AZ10397767 formulated for oral gavage
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InVivoMAD anti-mouse PD-1 antibody

Isotype control antibody

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers
Procedure:

e Subcutaneously implant 1 x 106 MC38 cells mixed with Matrigel into the flank of C57BL/6
mice.

e Monitor tumor growth using calipers.

e When tumors reach an average volume of 50-100 mms3, randomize mice into four treatment
groups (n=10 per group):

[¢]

Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)

[e]

Group 2: AZ10397767 (e.g., 30 mg/kg, daily oral gavage) + Isotype control

[e]

Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection,
twice weekly)

[e]

Group 4: AZ10397767 + Anti-PD-1 antibody
e Measure tumor volume three times per week for the duration of the study (e.g., 21 days).
e Monitor animal body weight and overall health.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
flow cytometry, immunohistochemistry).

Protocol 3: Flow Cytometric Analysis of Tumor-
Infiltrating Immune Cells
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Objective: To characterize the changes in the immune cell composition of the tumor

microenvironment following treatment.

Materials:

Excised tumors from the in vivo study

RPMI 1640 medium

Collagenase D

DNase |

Fetal Bovine Serum (FBS)

ACK lysis buffer

Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, Gr-1, Ly6G,
F4/80, PD-1, etc.

Flow cytometer

Procedure:

Mince the excised tumors and digest them in RPMI 1640 containing Collagenase D and
DNase | for 45 minutes at 37°C with agitation.

Stop the digestion by adding RPMI 1640 with 10% FBS.

Filter the cell suspension through a 70 um cell strainer to obtain a single-cell suspension.

Lyse red blood cells using ACK lysis buffer.

Wash the cells with FACS buffer (PBS + 2% FBS).

Count the viable cells and aliquot approximately 1-2 x 10°6 cells per tube for staining.

Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers
for 30 minutes on ice, protected from light.
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¢ \Wash the cells twice with FACS buffer.

« If performing intracellular staining for transcription factors or cytokines, proceed with a
fixation/permeabilization kit according to the manufacturer's instructions.

e Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

e Analyze the data using appropriate software to quantify the different immune cell populations
within the tumor.

Experimental Workflow
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In Vivo Study Setup
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Caption: In Vivo Experimental Workflow for AZ10397767 and Immunotherapy Combination.

Data Analysis and
Statistical Evaluation
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Conclusion

The combination of the CXCR2 antagonist AZ10397767 with immune checkpoint inhibitors
represents a promising strategy to overcome resistance to immunotherapy. By mitigating the
immunosuppressive effects of tumor-associated neutrophils and MDSCs, AZ10397767 has the
potential to enhance the infiltration and effector function of anti-tumor T cells. The protocols and
workflows provided in these application notes offer a framework for the preclinical evaluation of
this novel combination therapy. Further investigation is warranted to translate these findings
into clinical applications for the treatment of various solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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